molecular formula C20H15ClFN3O4 B2904204 Ethyl 4-(4-chlorobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 946282-00-4

Ethyl 4-(4-chlorobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2904204
CAS No.: 946282-00-4
M. Wt: 415.81
InChI Key: ZGHXDENFBDYHKP-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by:

  • A 4-chlorobenzamido substituent at position 4, introducing hydrogen-bonding capacity and steric bulk.
  • An ethyl ester group at position 3, which influences solubility and metabolic stability.

Its structural complexity distinguishes it from simpler pyridazine esters, warranting detailed comparisons with analogs.

Properties

IUPAC Name

ethyl 4-[(4-chlorobenzoyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O4/c1-2-29-20(28)18-16(23-19(27)12-3-5-13(21)6-4-12)11-17(26)25(24-18)15-9-7-14(22)8-10-15/h3-11H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHXDENFBDYHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyridazine ring significantly impact melting points, molecular weights, and synthetic yields. Key comparisons include:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Yield (%) Reference ID
Ethyl 1-(4-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-hydroxy, 1-(4-fluorophenyl) 278.24 Not reported Not reported
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 4-butylsulfanyl, 1-phenyl 332.42 Not reported Not reported
Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate 4-(trifluoromethyl)benzyloxy, 1-(4-fluorophenyl) 436.40 Not reported Not reported
Ethyl 5-cyano-4-methyl-1-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 5-cyano, 4-methyl, 1-(4-nitrophenyl) ~342.3* Not reported 40–95

*The target compound’s molecular weight is estimated to be ~418.8 (C₂₀H₁₆ClFN₃O₄), placing it between simpler derivatives (e.g., ) and bulkier analogs (e.g., ). The 4-chlorobenzamido group likely increases its melting point compared to hydroxyl or alkylthio derivatives due to enhanced intermolecular hydrogen bonding .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group (σₚ = 0.06) provides moderate electron withdrawal, while the 4-chlorobenzamido group (σₚ = 0.23 for Cl) enhances resonance stabilization of the pyridazine ring. This contrasts with stronger EWGs like nitro (σₚ = 1.27) or trifluoromethyl (σₚ = 0.54) in analogs from , which may reduce reactivity in nucleophilic substitutions.
  • Steric Effects:

    • The 4-chlorobenzamido group introduces steric hindrance, which may slow enzymatic degradation compared to smaller substituents like methyl or methoxy .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(4-chlorobenzamido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyridazine core via cyclization of hydrazine derivatives with diketones or ketoesters.
  • Step 2 : Functionalization of the pyridazine ring with chlorobenzamido and fluorophenyl groups via nucleophilic substitution or coupling reactions (e.g., using carbodiimide-based coupling agents).
  • Step 3 : Esterification at the 3-position using ethyl chloroformate or transesterification under acidic/basic conditions. Key reaction parameters include solvent choice (e.g., ethanol, DMF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation steps). Optimization for purity often involves recrystallization or column chromatography .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and ring substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks (if crystals are obtainable). A comparative table from related pyridazine derivatives highlights unique spectral signatures (e.g., fluorine-induced deshielding in NMR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require careful removal to avoid side reactions.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl groups.
  • Temperature Control : Stepwise heating (e.g., 80°C for cyclization, room temperature for esterification) minimizes decomposition.
  • By-product Management : Use of scavengers (e.g., molecular sieves) or flow chemistry setups reduces impurities .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Target Validation : Conduct orthogonal assays (e.g., enzyme inhibition + cellular viability) to confirm mechanism.
  • Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophores.
  • Computational Modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding interactions with target proteins (e.g., kinases) and explains activity discrepancies .

Q. How can derivatives be designed to enhance biological activity while maintaining solubility?

  • Functional Group Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 4-chlorobenzamido position to improve aqueous solubility.
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (via saponification) for increased polarity and potential prodrug activation.
  • Bioisosteric Replacement : Replace the fluorophenyl group with trifluoromethyl or pyridyl moieties to enhance metabolic stability .

Methodological Notes

  • Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) across studies to identify inconsistencies in substituent assignment .
  • Synthetic Reproducibility : Validate reaction protocols using inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

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